molecular formula C9H12N2O2 B2472181 N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide CAS No. 2411278-29-8

N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide

Cat. No.: B2472181
CAS No.: 2411278-29-8
M. Wt: 180.207
InChI Key: SHNLMCLNUVKPDY-UHFFFAOYSA-N
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Description

N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide is a compound that features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide typically involves the reaction of 1,3-oxazole derivatives with appropriate alkylating agents. One common method includes the alkylation of 1,3-oxazole with 1-bromo-3-chloropropane, followed by the reaction with propargylamine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

    Oxidation: Formation of oxazole-4-carboxylic acid derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity and function. The compound may also participate in signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-Oxazol-4-yl)ethyl]prop-2-enamide
  • N-[1-(1,3-Oxazol-4-yl)methyl]prop-2-enamide
  • N-[1-(1,3-Oxazol-4-yl)butyl]prop-2-enamide

Uniqueness

N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.

Properties

IUPAC Name

N-[1-(1,3-oxazol-4-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-7(11-9(12)4-2)8-5-13-6-10-8/h4-7H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNLMCLNUVKPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=COC=N1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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